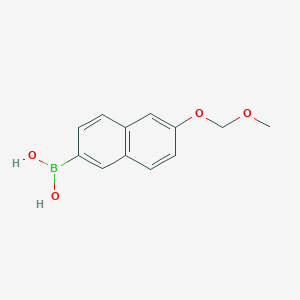

6-(Methoxymethoxy)naphthalene-2-boronic acid

Description

Properties

IUPAC Name |

[6-(methoxymethoxy)naphthalen-2-yl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BO4/c1-16-8-17-12-5-3-9-6-11(13(14)15)4-2-10(9)7-12/h2-7,14-15H,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGIHUINMAWPVRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)C=C(C=C2)OCOC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: 6-(Methoxymethoxy)naphthalene-2-boronic acid

Executive Summary

6-(Methoxymethoxy)naphthalene-2-boronic acid is a specialized organoboron intermediate designed for high-precision organic synthesis and medicinal chemistry.[1] Unlike its unprotected analog (6-hydroxy-2-naphthaleneboronic acid), this compound features a Methoxymethoxy (MOM) ether moiety at the C6 position.[1]

This structural modification serves two critical functions:

-

Orthogonal Protection: The MOM group masks the phenolic hydroxyl, preventing catalyst poisoning (e.g., Pd deactivation) and side reactions during cross-coupling.[1]

-

Latent Functionality: Post-coupling deprotection reveals the 6-hydroxyl group, a potent electron-donating group (EDG) essential for constructing "push-pull" fluorophores (e.g., PRODAN derivatives) or hydrogen-bonding motifs in drug candidates.[1]

This guide details the physicochemical profile, synthesis protocols, and application workflows for researchers utilizing this scaffold in drug discovery and materials science.[1]

Chemical Profile & Specifications

| Property | Specification |

| Chemical Name | 6-(Methoxymethoxy)naphthalene-2-boronic acid |

| CAS Number | 2246782-98-7 |

| Molecular Formula | C₁₂H₁₃BO₄ |

| Molecular Weight | 232.04 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |

| pKa (Boronic Acid) | ~8.5 (Estimated based on naphthyl analogs) |

| Stability | Hygroscopic; prone to protodeboronation under strong basic conditions |

Core Technology: The MOM-Protection Strategy[1]

The utility of CAS 2246782-98-7 lies in the MOM ether .[1] In complex Suzuki-Miyaura couplings, free phenols can coordinate with Palladium (Pd) catalysts, reducing turnover frequency.[1] The MOM group is stable under basic coupling conditions (pH 9–11) but is readily cleaved under mild acidic conditions, offering a "protect-couple-deprotect" strategy.[1]

Mechanistic Pathway

-

Coupling: The boronic acid undergoes transmetallation with a Pd-aryl complex.[1]

-

Stability: The MOM ether remains inert, maintaining high solubility in organic solvents.[1]

-

Activation: Treatment with dilute acid (HCl or TFA) removes the acetal-like MOM group, regenerating the phenol.[1]

Figure 1: The strategic workflow utilizing the MOM-protected scaffold for orthogonal functionalization.[1]

Experimental Workflows

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Couple CAS 2246782-98-7 with an aryl bromide (Ar-Br).[1]

Reagents:

Procedure:

-

Degassing: Charge a reaction vial with the aryl bromide, boronic acid, and base. Purge with Argon for 5 minutes.

-

Solvation: Add the degassed solvent mixture.

-

Catalysis: Add the Pd catalyst quickly under Argon flow. Seal the vial.

-

Reaction: Heat to 80–90°C for 4–12 hours. Monitor by TLC (The MOM group makes the product less polar than the free phenol).

-

Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: MOM Deprotection

Objective: Remove the protecting group to reveal the 6-hydroxy functionality.[1]

Procedure:

-

Dissolve the coupled intermediate in MeOH/THF (1:1).

-

Add 6M HCl (5–10 equiv) dropwise.

-

Stir at Room Temperature for 1–3 hours.

-

Note: Heating may be required for sterically hindered systems, but avoid >50°C to prevent protodeboronation if the boronic acid was not consumed (though usually, this step is post-coupling).[1]

-

-

Neutralize with sat.[1] NaHCO₃ and extract with DCM.

Application: Synthesis of Fluorescent Probes

This compound is a precursor to Environment-Sensitive Fluorophores .[1] The naphthalene core, when substituted with an electron-donating group (OH/O-MOM) at position 6 and an electron-withdrawing group (EWG) at position 2, exhibits solvatochromism.[1]

Workflow Logic:

-

Step 1: Couple CAS 2246782-98-7 with an electron-deficient aryl halide (e.g., 4-bromopyridine).[1]

-

Step 2: Deprotect the MOM group.[1]

-

Result: A "Push-Pull" system (HO-Naphthyl-Pyridine) where the hydroxyl acts as the donor.[1]

Figure 2: Synthesis of Intramolecular Charge Transfer (ICT) probes using the MOM-boronic acid core.

Handling & Troubleshooting

Stability Concerns

-

Boroxine Formation: Like most boronic acids, this compound can dehydrate to form a cyclic trimeric anhydride (boroxine).[1] This is reversible in aqueous base (during coupling) and does not affect stoichiometry significantly.

-

Protodeboronation: Naphthalene boronic acids are susceptible to C-B bond cleavage under high heat + strong base.[1]

-

Mitigation: Use mild bases (K₃PO₄ or Cs₂CO₃) and keep temperatures <90°C.[1]

-

Storage

-

Store at 2–8°C under inert atmosphere.

-

Keep desiccated to prevent hydrolysis of the MOM ether (though MOM is relatively stable to moisture compared to other acetals, long-term exposure to humidity is detrimental).[1]

References

-

Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link[1]

-

Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. Wiley.[1] (Standard reference for MOM protection/deprotection mechanics). Link[1]

-

ChemScene. (2023).[1] Product Data Sheet: 6-(Methoxymethoxy)naphthalene-2-boronic acid.[1][3][4] Link

-

BLD Pharm. (2023).[1] Compound Specifications: CAS 2246782-98-7.[1][3][4] Link

-

Klymchenko, A. S. (2017).[1] Solvatochromic and Fluorogenic Dyes as Environment-Sensitive Probes: Design and Biological Applications. Accounts of Chemical Research. (Context for 6-substituted naphthalene probes). Link[1]

Sources

Architecting Complexity: A Technical Guide to the Synthesis and Application of MOM-Protected 6-Hydroxy-2-Naphthaleneboronic Acid

Executive Summary

In advanced organic synthesis, the construction of complex biaryl and polyaromatic frameworks relies heavily on the strategic use of bifunctional building blocks. 6-(Methoxymethoxy)naphthalene-2-boronic acid (MOM-protected 6-hydroxy-2-naphthaleneboronic acid) serves as a premier reagent in this domain. By masking the reactive hydroxyl group with a methoxymethyl (MOM) ether, chemists can seamlessly execute strong-base lithiation and transition-metal-catalyzed cross-couplings without the risk of catalyst poisoning or competitive side reactions.

This whitepaper provides an authoritative, step-by-step guide to the synthesis, validation, and application of this critical building block, designed for researchers and drug development professionals navigating complex molecular architectures.

Strategic Rationale: The Superiority of the MOM Protecting Group

The unprotected precursor, [4], is highly valuable but presents significant challenges in multi-step synthesis. Free phenols can undergo competitive O-arylation, coordinate with and deactivate palladium catalysts, or prematurely consume organometallic reagents.

The selection of the MOM acetal protecting group is dictated by strict mechanistic causality:

-

Kinetic Stability to Strong Bases: The MOM group is completely inert to alkyllithium reagents (e.g., n-BuLi) required for lithium-halogen exchange during borylation.

-

Orthogonal Cleavability: Unlike benzyl (Bn) ethers that require hydrogenolysis (which can reduce alkenes or poison catalysts), or silyl ethers (TBS/TIPS) that can be sensitive to certain cross-coupling conditions, the MOM ether is robustly stable to the basic conditions of Suzuki-Miyaura couplings. It is exclusively cleaved under mild acidic conditions (e.g., HCl in MeOH) that leave C-C bonds intact.

-

Electronic Enhancement: The electron-donating nature of the MOM-protected naphthyl ring increases the nucleophilicity of the boronic acid, thereby accelerating the transmetalation step in palladium-catalyzed cycles, a phenomenon well-documented in [2].

Physicochemical Profiling

To ensure reproducibility and accurate stoichiometric calculations, the quantitative parameters of the target molecule are summarized below.

| Parameter | Specification |

| Chemical Name | 6-(Methoxymethoxy)naphthalene-2-boronic acid |

| CAS Registry Number | 2246782-98-7 |

| Molecular Formula | C₁₂H₁₃BO₄ |

| Molecular Weight | 232.04 g/mol |

| Appearance | Off-white to light yellow crystalline powder |

| Solubility | Soluble in THF, DMF, DMSO, and Methanol |

| Storage Conditions | 2-8°C, sealed in dry conditions, protected from light |

(Data derived from [1])

Self-Validating Synthesis Protocols

As a Senior Application Scientist, I emphasize that a protocol is only as good as its analytical checkpoints. The following methodologies are designed as self-validating systems, ensuring that each intermediate is verified before proceeding.

Phase 1: MOM Protection of 6-Bromo-2-naphthol

The synthesis begins with 6-bromo-2-naphthol, a versatile precursor utilized heavily in the [3].

Step-by-Step Methodology:

-

Deprotonation: Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF at 0°C under an argon atmosphere. Slowly add a solution of 6-bromo-2-naphthol (1.0 eq) in THF.

-

Causality: NaH irreversibly deprotonates the phenol to form a highly nucleophilic sodium naphthoxide. Hydrogen gas evolution drives the reaction forward.

-

-

Alkylation: After 30 minutes, add chloromethyl methyl ether (MOMCl, 1.5 eq) dropwise. Stir the mixture, allowing it to warm to room temperature over 2 hours.

-

Quench & Extraction: Quench carefully with saturated aqueous NH₄Cl to neutralize unreacted NaH. Extract with Ethyl Acetate (EtOAc), wash with brine, dry over Na₂SO₄, and concentrate.

Validation & Analytical Checkpoint:

-

TLC: Run in Hexanes/EtOAc (9:1). The highly polar, UV-active starting material spot will disappear, replaced by a non-polar, fast-moving spot.

-

¹H NMR (CDCl₃): Confirm success by the appearance of a characteristic acetal singlet at ~5.30 ppm (–OCH₂ O–, 2H) and a methoxy singlet at ~3.50 ppm (–OCH₃ , 3H).

Phase 2: Lithiation and Borylation

Step-by-Step Methodology:

-

Lithium-Halogen Exchange: Dissolve the purified 2-bromo-6-(methoxymethoxy)naphthalene (1.0 eq) in anhydrous THF and cool to -78°C. Add n-Butyllithium (n-BuLi, 1.1 eq) dropwise.

-

Causality: At -78°C, the kinetic lithium-halogen exchange outcompetes any potential deprotonation or nucleophilic attack on the MOM group.

-

-

Borate Trapping: After 30 minutes, rapidly add triisopropyl borate (B(OiPr)₃, 1.5 eq).

-

Causality: The steric bulk of the isopropoxy groups prevents multiple additions of the aryllithium species to the boron center, ensuring selective mono-borylation.

-

-

Mild Hydrolysis: Allow the reaction to warm to room temperature. Quench with a mild acid (e.g., 1M aqueous HCl or saturated NH₄Cl) and stir for 1 hour to hydrolyze the borate ester to the boronic acid. Extract with EtOAc.

Validation & Analytical Checkpoint:

-

In-Process GC-MS: Quench a 0.1 mL aliquot with water before adding the borate. GC-MS should show exclusively 2-(methoxymethoxy)naphthalene (des-bromo product), confirming 100% lithiation efficiency.

-

¹¹B NMR: The final product will exhibit a broad singlet at ~30 ppm, characteristic of an arylboronic acid.

Figure 1: Step-by-step synthetic workflow for MOM-protected 6-hydroxy-2-naphthaleneboronic acid.

Application in Suzuki-Miyaura Cross-Coupling

The primary utility of this molecule is serving as the nucleophilic partner in Suzuki-Miyaura cross-couplings to synthesize complex biaryls.

Mechanistic Causality of the Coupling:

-

Oxidative Addition: The Pd(0) catalyst inserts into the aryl halide (Ar-X) bond.

-

Base Activation: The boronic acid is inherently a poor nucleophile. The addition of a base (e.g., K₂CO₃) coordinates to the empty p-orbital of the boron, forming a negatively charged, highly nucleophilic boronate complex.

-

Transmetalation: The MOM-protected naphthyl group transfers from the boronate to the Pd(II) center. The electron-donating MOM ether enriches the electron density of the naphthyl ring, significantly lowering the activation energy for this step.

-

Reductive Elimination: The newly formed biaryl product is expelled, regenerating the Pd(0) catalyst.

Figure 2: Suzuki-Miyaura catalytic cycle utilizing MOM-protected naphthyl boronic acid.

Deprotection Strategy

Once the complex carbon skeleton is assembled, the MOM group must be removed to reveal the functional hydroxyl group for subsequent modifications or biological activity.

Protocol: Dissolve the coupled product in a mixture of THF and Methanol (1:1). Add 3M aqueous HCl (or Trifluoroacetic acid in DCM) and stir at 50°C for 2-4 hours.

-

Causality: The acidic environment protonates the acetal oxygen. The thermodynamic stability of the resulting naphthol drives the elimination of methanol and formaldehyde, irreversibly cleaving the protecting group without affecting the newly formed biaryl C-C bonds.

References

-

Gillis, E. P., & Burke, M. D. "Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis." National Institutes of Health (NIH) / PMC. URL:[Link]

-

ResearchGate. "A Convenient and Efficient Synthesis of 2,6-Dihydroxynaphthalene." ResearchGate Publications. URL:[Link]

6-MOM-2-naphthylboronic acid molecular weight and formula

Advanced Reagents for Orthogonal Protection in Suzuki-Miyaura Cross-Coupling

Physicochemical Profile & Identity

6-MOM-2-naphthylboronic acid (Systematic name: (6-(methoxymethoxy)naphthalen-2-yl)boronic acid) is a specialized organoboron intermediate used primarily in the synthesis of polycyclic aromatic hydrocarbons (PAHs) and pharmaceutical precursors where hydroxyl group protection is required during metal-catalyzed cross-coupling.

The Methoxymethyl (MOM) ether moiety serves as a robust protecting group for the phenol at position 6, offering stability against the basic conditions typical of Suzuki-Miyaura couplings while remaining orthogonal to other common protecting groups (e.g., benzyl or silyl ethers).

Core Data Table

| Property | Specification |

| Common Name | 6-MOM-2-naphthylboronic acid |

| Systematic Name | (6-(methoxymethoxy)naphthalen-2-yl)boronic acid |

| CAS Registry Number | 2246782-98-7 |

| Molecular Formula | C₁₂H₁₃BO₄ |

| Molecular Weight | 232.04 g/mol |

| Physical State | Off-white to pale yellow solid |

| Solubility | Soluble in MeOH, DMSO, DMF; sparingly soluble in water |

| pKa (Boronic Acid) | ~8.5 (Estimated for naphthyl-boronic acids) |

Structural Analysis

The molecule consists of a naphthalene core substituted at the C2 position with a boronic acid group [

-

Boronic Acid (C2): Acts as the nucleophilic partner in palladium-catalyzed cross-coupling. It exists in equilibrium with its trimeric anhydride (boroxine) form, especially in dry, solid states.

-

MOM Ether (C6): Masking the hydroxyl group prevents catalyst poisoning (via coordination to Pd) and inhibits competitive oxidative side reactions.

Synthetic Utility & Mechanism[2][3][4]

The strategic value of 6-MOM-2-naphthylboronic acid lies in its orthogonality . In complex drug synthesis (e.g., Naproxen analogs or fluorescent dye scaffolds), the MOM group survives the basic, aqueous conditions of the Suzuki coupling (

Reaction Pathway: Synthesis from 6-Bromo-2-naphthol

The synthesis typically proceeds via a two-step sequence:

-

Protection: Conversion of 6-bromo-2-naphthol to the MOM ether.

-

Borylation: Lithium-halogen exchange followed by electrophilic trapping with a borate ester.

Figure 1: Synthetic route from commercially available 6-bromo-2-naphthol to the target boronic acid.[1]

Mechanism: Suzuki-Miyaura Coupling

When used in cross-coupling, the boronic acid undergoes transmetallation with a Palladium(II) intermediate. The MOM group remains inert, ensuring the reaction occurs exclusively at the C2-Boron center.

Figure 2: Catalytic cycle showing the entry point of 6-MOM-2-naphthylboronic acid (Green Box) into the Transmetallation step.

Experimental Protocols

A. Synthesis of 6-MOM-2-naphthylboronic acid

Note: This protocol requires anhydrous conditions and inert atmosphere (Argon/Nitrogen).

Step 1: MOM Protection [2]

-

Dissolve 6-bromo-2-naphthol (1.0 equiv) in anhydrous DCM.

-

Add DIPEA (Diisopropylethylamine, 2.0 equiv) and cool to 0°C.

-

Dropwise add MOM-Cl (Chloromethyl methyl ether, 1.5 equiv). Caution: MOM-Cl is a carcinogen.

-

Stir at RT for 12 hours. Quench with sat.

. -

Extract with DCM, dry over

, and concentrate.

Step 2: Lithiation and Borylation

-

Dissolve the protected bromide (from Step 1) in anhydrous THF under Argon.

-

Cool to -78°C (Dry ice/acetone bath).

-

Slowly add n-BuLi (1.1 equiv, 2.5 M in hexanes). Stir for 30-60 min to form the organolithium species.

-

Add Triisopropyl borate (

, 1.2 equiv) dropwise. -

Allow to warm to RT overnight.

-

Workup (Critical): Quench with saturated

(aqueous). Avoid strong acids (HCl) to prevent premature MOM deprotection. -

Extract with EtOAc. The product may need recrystallization from hexane/EtOAc or column chromatography (if stable on silica).

B. Deprotection Protocol (Post-Coupling)

To reveal the hydroxyl group after the Suzuki coupling:

-

Dissolve the coupled product in MeOH/THF (1:1) .

-

Add 6M HCl (excess) or TFA in DCM.

-

Stir at RT for 1-4 hours.

-

Monitor by TLC (MOM ether is less polar; free naphthol is more polar).

-

Neutralize with

and extract.[2]

Quality Control & Characterization

Handling Boroxines

Boronic acids often dehydrate to form cyclic trimers (boroxines).

-

Observation: The melting point may appear broad or variable.

-

NMR Verification: In

or -

Storage: Store at 2-8°C. If the compound acts as an anhydride, it can be re-hydrated by dissolving in aqueous base and re-precipitating with mild acid.

Expected Analytical Signals[6]

-

¹H NMR (DMSO-d6):

-

MOM Group: Singlet at

ppm ( -

Boronic Acid: Broad singlet at

ppm ( -

Naphthalene: Aromatic region

ppm.

-

-

Mass Spectrometry: Look for

peak (231.04) in ESI-negative mode.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for MOM protection/deprotection conditions).

-

Organic Chemistry Portal. (n.d.). MOM Ethers (Methoxymethyl Ethers).[2][3] Retrieved March 6, 2026, from [Link]

Sources

Comprehensive Technical Guide: Sourcing and Utilizing 6-(Methoxymethoxy)naphthalene-2-boronic acid in Advanced Organic Synthesis

Executive Summary

In the landscape of advanced organic synthesis, 6-(Methoxymethoxy)naphthalene-2-boronic acid (CAS: 2246782-98-7) serves as a highly versatile bifunctional building block. Combining the robust carbon-carbon bond-forming capability of a boronic acid with the protected reactivity of a naphthol, this compound is indispensable for researchers developing extended

This technical whitepaper provides an authoritative guide on sourcing this critical reagent, validating commercial batches, and executing self-validating experimental workflows for Suzuki-Miyaura cross-coupling and subsequent methoxymethoxy (MOM) deprotection.

Mechanistic Rationale: The Role of the MOM Protecting Group

When designing synthetic routes involving naphthols, researchers face a distinct challenge: free phenolic and naphtholic hydroxyl groups can poison palladium catalysts or undergo undesired O-arylation under the basic conditions required for cross-coupling.

The methoxymethoxy (MOM) group—an acetal-type protecting group—solves this by masking the hydroxyl functionality.

-

Base Stability: The MOM ether is completely inert to the strong inorganic bases (e.g.,

, -

Acid Lability: Once the carbon skeleton is assembled, the MOM group can be orthogonally cleaved using mild acidic conditions or Lewis acids, driven by the protonation of the acetal oxygen and subsequent expulsion of formaldehyde and methanol[2][3].

Caption: Workflow from supplier reagent to final deprotected 6-aryl-2-naphthol via Suzuki coupling.

Supplier Landscape & Procurement Criteria

Procuring high-quality boronic acids is critical, as these compounds are prone to dehydration, forming cyclic boroxine anhydrides. While boroxines are still reactive in Suzuki couplings, varying ratios of free acid to boroxine can severely skew stoichiometric calculations, leading to suboptimal yields.

When sourcing 6-(Methoxymethoxy)naphthalene-2-boronic acid, researchers must prioritize suppliers that provide rigorous analytical validation (NMR, HPLC-MS) to confirm both the integrity of the MOM group and the purity of the boronic acid moiety[4][5].

Table 1: Commercial Supplier Specifications for CAS 2246782-98-7

| Supplier | Catalog Number | Claimed Purity | Analytical Validation Provided | Scale Availability |

| ChemScene | CS-0189208 | mg to kg (Custom) | ||

| Angene | 3036490 | mg to g | ||

| ChemicalBook | Varies by vendor | Varies | Varies by vendor | mg to kg |

Data synthesized from current commercial chemical catalogs[5].

Quality Control (QC) & Batch Validation

Before committing a commercial batch to a multi-step synthesis, a self-validating QC protocol must be executed.

-

Structural Verification (

H NMR): Dissolve a sample in DMSO- -

Purity and Boroxine Assessment: Run an HPLC trace. If multiple peaks are observed, add a drop of water to the NMR sample; if the peaks coalesce, the impurity was likely the reversible boroxine trimer, which is synthetically acceptable.

Caption: Rigorous QC pathway for validating commercial batches of the boronic acid derivative.

Self-Validating Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling

This protocol outlines the coupling of the supplied boronic acid with an aryl halide.

-

Step 1: Reagent Preparation. Weigh 6-(Methoxymethoxy)naphthalene-2-boronic acid (1.2 equiv) and the target Aryl Halide (1.0 equiv) into a round-bottom flask.

-

Causality: A 20% excess of the boronic acid is utilized to compensate for potential protodeboronation (hydrolytic loss of the boronic acid group) which occurs competitively under basic conditions at elevated temperatures[1].

-

-

Step 2: Degassing. Dissolve the reagents in a solvent mixture of Toluene/Ethanol/Water (2:1:1, 0.1 M). Sparge the solution with Argon for 15 minutes.

-

Causality: Oxygen must be strictly excluded to prevent the rapid oxidation of the active

catalyst and to suppress the undesired oxidative homocoupling of the boronic acid.

-

-

Step 3: Catalyst & Base Addition. Add

(0.05 equiv) and-

Causality: The aqueous inorganic base coordinates to the palladium center, forming a reactive palladium-hydroxo complex that drastically lowers the activation energy required for the transmetalation of the organic group from boron to palladium[1].

-

-

Step 4: Workup & Validation. Cool to room temperature, extract with Ethyl Acetate (

mL), wash with brine, and dry over anhydrous-

Self-Validation Checkpoint: TLC analysis (UV visualization) should reveal the complete consumption of the aryl halide and the emergence of a new, highly fluorescent spot characteristic of the extended naphthalene

-system.

-

Protocol B: MOM Deprotection to Yield the Free Naphthol

Once the carbon framework is established, the MOM group must be removed. Table 2 summarizes the kinetic data for various deprotection strategies.

Table 2: Quantitative Comparison of MOM Deprotection Methods

| Reagent System | Temperature | Reaction Time | Yield | Mechanistic Rationale |

| HCl (conc.) / MeOH | 65 °C (Reflux) | 2 - 4 hours | >90% | Acidic protonation of acetal oxygen; MeOH acts as a scavenger[2]. |

| TMSOTf / 2,2'-Bipyridyl | 0 °C to RT | 15 min - 2 hrs | 90 - 99% | Mild Lewis acid cleavage via a silyl ether intermediate[2]. |

| Room Temp | 12 - 24 hours | 70 - 90% | Chelation-driven Lewis acid cleavage; highly selective but slow[2]. |

-

Step 1: Acidification. Dissolve the MOM-protected biaryl intermediate in Methanol (0.1 M). Add concentrated HCl (3.0 equiv) dropwise while stirring.

-

Causality: Methanol is specifically chosen over water because it effectively solubilizes the hydrophobic biaryl compound. Furthermore, it acts as a nucleophilic trap for the expelled formaldehyde equivalent, driving the equilibrium forward[2].

-

-

Step 2: Thermal Cleavage. Heat the reaction mixture to 65 °C (reflux) for 2-4 hours.

-

Causality: The cleavage of the robust C-O acetal bond requires thermal activation to form the intermediate oxocarbenium ion.

-

-

Step 3: Quenching & Safety (CRITICAL). Cool the mixture to room temperature and carefully quench with saturated

until effervescence ceases.-

Causality & Safety: Neutralization prevents the degradation of the newly formed electron-rich naphthol during solvent evaporation. This step must be conducted in a certified fume hood , as the acidic cleavage of MOM ethers can generate trace amounts of bis(chloromethyl) ether (BCME), a highly volatile carcinogen[6].

-

-

Step 4: Isolation & Validation. Remove methanol under reduced pressure, extract the aqueous layer with Ethyl Acetate, and purify via silica gel chromatography.

-

Self-Validation Checkpoint:

H NMR analysis of the purified product will definitively show the disappearance of the MOM methylene singlet (

-

References

-

[6-(methoxymethoxy)naphthalen-2-yl]boronic acid - Navimro . Navimro / Angene. Available at:[Link]

-

MOM Deprotection Safety and Mechanisms . Reddit Organic Chemistry Community. Available at: [Link]

-

Suzuki Cross-Coupling/Reductive Debenzyloxycarbonylation Sequence for the Syntheses of [c]Annulated Isoquinolines . Journal of Organic Chemistry (ACS Publications). Available at:[Link]

-

Protecting Groups in Organic Synthesis: MOM Ethers . Thieme Connect. Available at: [Link]

Sources

An In-Depth Technical Guide to 6-(Methoxymethoxy)naphthalene-2-boronic acid: Synthesis, Application, and Market Price Analysis

This guide provides an in-depth technical overview of 6-(Methoxymethoxy)naphthalene-2-boronic acid (CAS No. 2246782-98-7), a specialized building block crucial for researchers and professionals in drug discovery and synthetic chemistry. We will explore its synthesis, the strategic role of its protecting group, its application in modern cross-coupling chemistry, and a current analysis of its market price.

Compound Overview and Strategic Importance

6-(Methoxymethoxy)naphthalene-2-boronic acid is an arylboronic acid featuring a naphthalene core. Its utility in organic synthesis is defined by two key features: the boronic acid moiety, which is a versatile participant in palladium-catalyzed cross-coupling reactions, and the methoxymethyl (MOM) ether protecting group.

The MOM group temporarily masks the hydroxyl group of the parent 6-hydroxy-2-naphthalene scaffold. This protection is critical because free hydroxyl groups can interfere with many organometallic reactions, including the formation of Grignard reagents or the Suzuki-Miyaura coupling itself, by acting as an unwanted proton source. The MOM ether is stable under the basic conditions required for Suzuki coupling but can be readily removed under acidic conditions to reveal the phenol, making it an ideal strategic choice for multi-step synthesis.[1][2]

dot

Caption: Structure of 6-(Methoxymethoxy)naphthalene-2-boronic acid.

Market Price Analysis

The price of 6-(Methoxymethoxy)naphthalene-2-boronic acid can vary based on supplier, purity, and availability. For comparison, the closely related and more common intermediate, 6-Methoxy-2-naphthaleneboronic acid, is also included. Pricing data is collated from various chemical suppliers for research-grade quantities.

| Compound | CAS Number | Quantity (1g) Price (USD) | Quantity (5g) Price (USD) | Representative Suppliers |

| 6-(Methoxymethoxy)naphthalene-2-boronic acid | 2246782-98-7 | Varies (Quotation-based) | Varies (Quotation-based) | ChemScene |

| 6-Methoxy-2-naphthaleneboronic Acid | 156641-98-4 | ~$29.65 | ~$105.89 - €189.00 | Thermo Scientific, TCI, BLD Pharm, Tebubio |

Note: Prices are subject to change and may not include shipping and handling fees. The price for the title compound is often provided upon request due to its more specialized nature.

Synthesis Protocol

The synthesis of 6-(Methoxymethoxy)naphthalene-2-boronic acid is not widely published in standard literature but can be achieved through a logical, two-step process starting from the commercially available 6-bromo-2-naphthol.

Step 1: MOM Protection of 6-Bromo-2-naphthol

This step protects the reactive phenolic hydroxyl group.

dot

Caption: Workflow for MOM protection of 6-bromo-2-naphthol.

Methodology:

-

Inert Atmosphere: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 6-bromo-2-naphthol (1.0 eq).

-

Solvent & Base: Dissolve the starting material in anhydrous dichloromethane (DCM). Cool the solution to 0 °C using an ice bath. Add N,N-Diisopropylethylamine (DIPEA, 1.5 eq) dropwise.

-

Protection: Slowly add chloromethyl methyl ether (MOMCl, 1.2 eq). Caution: MOMCl is a potent carcinogen and must be handled with extreme care in a chemical fume hood.[3]

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product via flash column chromatography to yield the pure 6-bromo-2-(methoxymethoxy)naphthalene.

Step 2: Borylation of the Aryl Bromide

This step converts the carbon-bromine bond to a carbon-boron bond. A common method involves lithium-halogen exchange followed by quenching with a borate ester.[4]

Methodology:

-

Inert Atmosphere: To a flame-dried, three-neck flask under an inert atmosphere, add the MOM-protected aryl bromide (1.0 eq) and dissolve in anhydrous tetrahydrofuran (THF).

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi, 1.1 eq) dropwise, maintaining the temperature below -70 °C. Stir for 1 hour at this temperature.

-

Borylation: Add triisopropyl borate (1.2 eq) dropwise, again maintaining the temperature below -70 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

-

Hydrolysis: Cool the mixture to 0 °C and carefully quench by the slow addition of 1 M HCl until the solution is acidic (pH ~2). Stir vigorously for 1-2 hours to hydrolyze the boronate ester.

-

Work-up: Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude solid can be purified by recrystallization or trituration with a suitable solvent system (e.g., hexanes/ethyl acetate) to yield pure 6-(Methoxymethoxy)naphthalene-2-boronic acid.

Application in Suzuki-Miyaura Cross-Coupling

The primary application of this reagent is in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[5] It enables the synthesis of complex biaryl and heteroaryl structures, which are prevalent scaffolds in many pharmaceutical agents.[6]

Catalytic Cycle Mechanism

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

dot

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl or vinyl halide (Ar-X).

-

Transmetalation: The organic group (Ar') from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base.

-

Reductive Elimination: The two organic groups (Ar and Ar') are coupled and eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[7]

Representative Experimental Protocol

This protocol describes a general procedure for coupling 6-(Methoxymethoxy)naphthalene-2-boronic acid with a generic aryl bromide.

Materials:

-

6-(Methoxymethoxy)naphthalene-2-boronic acid (1.2 eq)

-

Aryl Bromide (1.0 eq)

-

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3-5 mol%)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0-3.0 eq)

-

Solvent: 1,4-Dioxane and Water (e.g., 4:1 ratio)

Methodology:

-

Setup: To a Schlenk flask, add the aryl bromide, 6-(Methoxymethoxy)naphthalene-2-boronic acid, and potassium carbonate.

-

Catalyst Addition: Add the Pd(PPh₃)₄ catalyst.

-

Degassing: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

-

Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired biaryl product.

-

Deprotection (Optional): The resulting MOM-protected biaryl can be deprotected by dissolving it in methanol and adding a catalytic amount of concentrated HCl, followed by stirring at room temperature until the reaction is complete.

Conclusion

6-(Methoxymethoxy)naphthalene-2-boronic acid is a highly valuable, albeit specialized, reagent for constructing complex molecular architectures. Its design, incorporating a stable yet labile protecting group, allows for its seamless integration into sophisticated synthetic routes targeting novel therapeutics and functional materials. Understanding its synthesis, the strategic function of the MOM group, and its precise application in cornerstone reactions like the Suzuki-Miyaura coupling is essential for researchers aiming to leverage its full potential in modern drug development and materials science.

References

- Wuts, P. G. M.; Greene, T.W. (2006). Greene's Protective Groups in Organic Synthesis. J. Wiley.

- AdiChemistry. (n.d.). Methoxymethyl Ether (MOM) | Hydroxyl Protective Group.

- Reddit. (2023, December 22). Trouble synthesising an aryl boronic acid/ester with an ortho-OH group. r/chemistry.

- Wikipedia. (2023). Methoxymethyl ether.

- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 6-Methoxy-2-naphthaleneboronic Acid.

- ChemScene. (n.d.). 6-(Methoxymethoxy)naphthalene-2-boronic acid.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- Thermo Fisher Scientific. (n.d.). 6-Methoxynaphthalene-2-boronic acid, 95%.

- ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling. (a)

- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.

- Google Patents. (n.d.). WO1995029223A1 - Naphthalene boronic acids.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 6-Methoxy-2-naphthaleneboronic acid | C11H11BO3 | CID 4641692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. patents.justia.com [patents.justia.com]

- 4. WO1995029223A1 - Naphthalene boronic acids - Google Patents [patents.google.com]

- 5. 6-Bromo-2-naphthol 97 15231-91-1 [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Synthesis of Hydroxylated Naphthalene Derivatives Using Boronic Acid Building Blocks

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The naphthalene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from anti-inflammatory to anticancer treatments.[1][2] Hydroxylated naphthalene derivatives are of particular interest due to the hydroxyl group's ability to form critical hydrogen bonds with biological targets, enhancing binding affinity and modulating pharmacological activity.[3][4] This guide provides a comprehensive overview of the synthesis of these valuable compounds, focusing on the strategic use of boronic acid building blocks via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic underpinnings, practical experimental protocols, challenges related to functional group compatibility—specifically the management of the reactive hydroxyl group—and advanced strategies that streamline synthetic routes.

The Naphthalene Scaffold: A Cornerstone of Drug Discovery

Naphthalene, a simple bicyclic aromatic hydrocarbon, is a recurring motif in a multitude of FDA-approved drugs and biologically active compounds.[2] Its rigid, planar structure provides an ideal framework for orienting functional groups in three-dimensional space to optimize interactions with enzyme active sites and receptors. Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, including:

-

Anti-inflammatory: Naproxen and Nabumetone are classic examples of naphthalene-based nonsteroidal anti-inflammatory drugs (NSAIDs).[1]

-

Anticancer: The naphthalene core is present in numerous agents that target signaling pathways involved in cancer progression, such as STAT3 inhibitors and compounds based on the naphthalene-1,4-dione structure.[1][5]

-

Antimicrobial: Marketed drugs like naftifine and terbinafine feature the naphthalene moiety and exhibit potent antifungal activity.[2][6]

The introduction of a hydroxyl group onto the naphthalene ring adds a crucial pharmacophoric feature, enabling targeted hydrogen bonding and often improving properties like solubility and metabolic stability.

Boronic Acids: The Versatile Partner in C-C Bond Formation

Boronic acids have revolutionized modern organic synthesis, primarily due to their central role in the Suzuki-Miyaura cross-coupling reaction.[7][8] These organoboron compounds offer a unique combination of stability, low toxicity, and high functional group tolerance, making them ideal building blocks in drug development.[7][9]

Key properties of boronic acids include:

-

Lewis Acidity: The electron-deficient boron atom can act as a Lewis acid, allowing it to form reversible bonds with Lewis bases like diols and amines.[7][] This property is also key to its activation in the Suzuki-Miyaura catalytic cycle.

-

Stability: Arylboronic acids are generally stable, crystalline solids that can be handled in air and are often commercially available in a vast array of substitution patterns.[7]

-

Reactivity: They serve as effective nucleophilic partners in palladium-catalyzed cross-coupling reactions for the formation of C-C bonds.[8][11]

The Core Synthesis Engine: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is the preeminent method for constructing the biaryl linkage between a naphthalene core and another aryl or heteroaryl group.[12][13] The reaction couples an organoboron reagent (like a naphthaleneboronic acid) with an organohalide (like a hydroxylated bromo-naphthalene, or vice-versa) in the presence of a palladium catalyst and a base.[8]

The Catalytic Cycle: A Mechanistic Overview

Understanding the catalytic cycle is paramount for troubleshooting and optimizing reaction conditions. The process involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide (e.g., bromonaphthalene), forming a Pd(II) complex.[13]

-

Transmetalation: The base activates the boronic acid to form a borate species, which facilitates the transfer of the organic group from boron to the palladium center, regenerating the boronic acid byproduct.[8] This is often the rate-determining step.

-

Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[13]

The Challenge of the Free Hydroxyl Group

A primary consideration when synthesizing hydroxylated naphthalenes is the reactivity of the -OH group itself. The phenolic proton is acidic and can interfere with the reaction in several ways:

-

Quenching Organometallic Reagents: If using a Grignard or organolithium reagent to prepare the boronic acid, the acidic proton will destroy the reagent.[14]

-

Interference with the Catalyst: The hydroxyl group can coordinate to the palladium center, potentially inhibiting catalytic activity.

-

Side Reactions: The basic conditions of the Suzuki coupling can deprotonate the hydroxyl group, which may lead to undesired side reactions.

The most robust and field-proven solution is the use of a protecting group . This strategy involves temporarily masking the hydroxyl group with a chemically inert moiety that is stable to the reaction conditions and can be cleanly removed in a subsequent step.

Choosing the Right Protecting Group

An ideal protecting group for this application must be stable to strong bases and palladium catalysts but easily removable under conditions that do not affect the rest of the molecule.[15]

| Protecting Group | Structure | Introduction Conditions | Removal Conditions | Key Advantages/Disadvantages |

| Methyl Ether | -OCH₃ | MeI or Me₂SO₄, K₂CO₃ | HBr or BBr₃ | Adv: Very stable. Disadv: Harsh removal conditions.[16] |

| Benzyl Ether (Bn) | -OCH₂Ph | BnBr, NaH | H₂, Pd/C (Hydrogenolysis) | Adv: Stable to many reagents, mild removal. Disadv: Incompatible with other reducible groups (alkenes, alkynes).[17] |

| Silyl Ethers (e.g., TBDMS) | -OSi(CH₃)₂(t-Bu) | TBDMS-Cl, Imidazole | TBAF (Fluoride source) | Adv: Mild introduction/removal, orthogonal to many other groups. Disadv: Can be labile to strong acid.[17] |

| Acetyl (Ac) | -OCOCH₃ | Ac₂O, Pyridine | K₂CO₃, MeOH (Hydrolysis) | Adv: Easy to introduce. Disadv: Not stable to the basic conditions of many Suzuki couplings.[18] |

For most applications involving Suzuki coupling, silyl ethers or benzyl ethers represent the most reliable choices due to their stability under the required basic conditions and their orthogonal removal methods.[16][17]

Experimental Protocols: A Practical Guide

The following protocols are generalized methodologies that serve as a starting point. Optimization of catalyst, ligand, base, and solvent is often necessary for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes the coupling of a protected bromohydroxynaphthalene with an arylboronic acid.

-

Reaction Setup: To an oven-dried Schlenk tube, add the protected bromohydroxynaphthalene (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 mmol).[12]

-

Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

-

Reagent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol, 2-5 mol%) and the anhydrous solvent (e.g., Toluene, Dioxane, or DMF, 5-10 mL).

-

Reaction: Stir the mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS. Reaction times can range from 2 to 24 hours.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure coupled product.

Protocol 2: Silyl Ether Protection of a Hydroxynaphthalene

-

Setup: Dissolve the hydroxynaphthalene (1.0 equiv) and imidazole (2.5 equiv) in anhydrous DMF.

-

Addition: Add TBDMS-Cl (1.2 equiv) portion-wise at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

-

Workup: Quench the reaction with water and extract with diethyl ether. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify by column chromatography to yield the TBDMS-protected hydroxynaphthalene.

Protocol 3: Deprotection of a TBDMS-Protected Naphthol

-

Setup: Dissolve the TBDMS-protected compound (1.0 equiv) in THF.

-

Addition: Add a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.2 equiv) at room temperature.[17]

-

Reaction: Stir for 1-3 hours, monitoring by TLC.

-

Workup: Quench with saturated aqueous NH₄Cl solution and extract with ethyl acetate.

-

Purification: Wash the organic layer, dry, concentrate, and purify by column chromatography to yield the final hydroxylated naphthalene derivative.

Advanced Strategies: Direct Hydroxylation

While the protect-couple-deprotect sequence is robust, more atom-economical strategies are continually being developed. One such approach is the direct hydroxylation of an arylboronic acid.[19] This can be achieved post-coupling or by using a pre-hydroxylated boronic acid.

Recent advances have demonstrated mild and rapid methods for converting arylboronic acids to phenols using oxidants like N-oxides or H₂O₂ in the presence of various catalysts, and sometimes under catalyst-free conditions.[19][20] This allows for a different synthetic disconnection: one could couple a naphthaleneboronic acid with a bromo-aryl compound and then perform a late-stage hydroxylation on the resulting arylboronic acid intermediate if it were designed into the molecule.

This alternative can be highly advantageous, avoiding additional protection/deprotection steps and potentially improving overall yield. However, the feasibility of late-stage hydroxylation is highly substrate-dependent and requires careful planning to ensure compatibility with other functional groups in the molecule.[20]

Conclusion and Future Outlook

Boronic acid building blocks, primarily through the Suzuki-Miyaura cross-coupling, provide a powerful and versatile platform for the synthesis of hydroxylated naphthalene derivatives. A thorough understanding of the reaction mechanism and a strategic approach to managing reactive functional groups, particularly through the use of appropriate protecting groups, are essential for success. As the field of organic synthesis advances, the development of more efficient catalysts and direct, late-stage functionalization reactions will further streamline the creation of these medicinally vital compounds, accelerating the pace of drug discovery and development.

References

- BOC Sciences. (n.d.). Boronic Acids and Esters - Building Block.

- Dias, N., & Bernardes, G. J. L. (2019). Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. Chemical Society Reviews, 48(16), 4433-4450.

- BenchChem. (2025). A Comparative Guide to Catalysts for 2-Ethoxy-1-naphthaleneboronic Acid Coupling.

- CBM Team. (2023, July 19). Unveiling the Power of Boronic Acids: A Comprehensive Introductory Guide.

- Enamine. (n.d.). Boronic acids and their derivatives.

- TCI Chemicals. (2024, April 8). Boron-Containing Building Blocks for Medicinal Research: Benzoxaboroles.

- Saito, K., et al. (n.d.). Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. ChemRxiv.

- Beek, T. A. V. (1995). Naphthalene boronic acids.

- Krempner, C., et al. (2023). 1,8-Dihydroxy Naphthalene—A New Building Block for the Self-Assembly with Boronic Acids and 4,4′-Bipyridine to Stable Host–Guest Complexes with Aromatic Hydrocarbons. Molecules, 28(14), 5437.

- Kubota, K., et al. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids.

- Ponomareva, E., et al. (2023). Naphthalene-Based Polymers as Catalytic Supports for Suzuki Cross-Coupling.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- ResearchGate. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by Palladium Complexes of Hydroxynaphthalene-2-Oxazolines. Request PDF.

- Cheng, Y., et al. (2025). Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. RSC Medicinal Chemistry, 16(6), 1234-1245.

- ResearchGate. (n.d.). Protecting Groups for Thiols Suitable for Suzuki Conditions. Request PDF.

- ResearchGate. (n.d.). A coupling method of naphthalene‐1,4‐dion derivatives 19 and 2‐bromo aryl boronic acid 20.

- BenchChem. (2025). Synthesis of Naphthalene Derivatives for Drug Discovery: Application Notes and Protocols.

- Rokade, Y. B., & Sayyed, R. Z. (2009). Naphthalene derivatives: A new range of antimicrobials with high therapeutic value. International Journal of ChemTech Research, 2(4), 972-980.

- Abdel-Wahab, B. F., et al. (2022). Fungal Naphthalenones; Promising Metabolites for Drug Discovery: Structures, Biosynthesis, Sources, and Pharmacological Potential. Molecules, 27(4), 1435.

- Suzhou Highfine Biotech. (2024, March 29). Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II).

- University of Windsor. (n.d.). Alcohol Protecting Groups.

- International Journal of Pharmaceutical Sciences and Research. (2024). Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. IJPSR, 15(1), 1-10.

- Singh, S. K., et al. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry, 161, 276-302.

- Kaliappan, K. P. (2020, October 26). Protecting Groups. IIT Bombay.

- Zhdankin, V. V., et al. (2015). Two forms of (naphthalen-1-yl)boronic acid.

- ResearchGate. (n.d.).

- Texas Tech University DSpace Repository. (n.d.).

- Hofrichter, M., et al. (2008). Hydroxylation of naphthalene by aromatic peroxygenase from Agrocybe aegerita proceeds via oxygen transfer from H2O2 and intermediary epoxidation. Journal of Inorganic Biochemistry, 102(9), 1789-1796.

- Chemistry Steps. (2021, June 17). Protecting Groups For Alcohols.

- Cheng, Y., et al. (2025). Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. RSC Medicinal Chemistry.

- Semantic Scholar. (n.d.). Empowering boronic acids as hydroxyl synthons for aryne induced three-component coupling reactions.

- Li, X. (2024, March 1). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 983-989.

- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.

- Taylor, M. S. (2015).

- Organic Chemistry Portal. (n.d.). Mild and Rapid Hydroxylation of Aryl/Heteroaryl Boronic Acids and Boronate Esters with N-Oxides.

- Manankandayalage, C. P., et al. (2020). Boronic, diboronic and boric acid esters of 1,8-naphthalenediol – synthesis, structure and formation of boronium salts. Dalton Transactions, 49(15), 4878-4887.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Fungal Naphthalenones; Promising Metabolites for Drug Discovery: Structures, Biosynthesis, Sources, and Pharmacological Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. boronmolecular.com [boronmolecular.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. Boronic acids and their derivatives - Enamine [enamine.net]

- 11. Boronic acids as building blocks for the construction of therapeutically useful bioconjugates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. WO1995029223A1 - Naphthalene boronic acids - Google Patents [patents.google.com]

- 15. chem.iitb.ac.in [chem.iitb.ac.in]

- 16. uwindsor.ca [uwindsor.ca]

- 17. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]

- 18. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II) [en.highfine.com]

- 19. researchgate.net [researchgate.net]

- 20. Mild and Rapid Hydroxylation of Aryl/Heteroaryl Boronic Acids and Boronate Esters with N-Oxides [organic-chemistry.org]

Methodological & Application

Palladium-catalyzed cross-coupling of MOM-protected phenol boronic acids

Application Note: Palladium-Catalyzed Cross-Coupling of MOM-Protected Phenol Boronic Acids

Executive Summary

Methoxymethyl (MOM) ethers are premier protecting groups for phenols in medicinal chemistry due to their stability under basic conditions and facile removal under mild acidic conditions. However, when coupled with boronic acid moieties, MOM-protected phenols present specific challenges in Palladium-catalyzed Suzuki-Miyaura cross-coupling. The electron-donating nature of the MOM group significantly increases the electron density of the aromatic ring, accelerating the rate of protodeboronation —a competitive pathway that cleaves the C-B bond before coupling can occur.

This guide provides a field-proven protocol designed to maximize cross-coupling efficiency while suppressing protodeboronation. It integrates mechanistic insights into the "Ortho-Effect" of MOM ethers and selects catalyst systems specifically engineered for electron-rich, potentially sterically hindered substrates.

Strategic Analysis: The MOM-Boronate Paradox

To successfully couple MOM-protected phenol boronic acids, one must navigate two conflicting mechanistic drivers:

-

Nucleophilicity (Pro): The MOM group is an electron-donating group (EDG). In the transmetalation step, a more electron-rich boronate is generally more nucleophilic, potentially accelerating the reaction with the Pd(II)-aryl complex.

-

Protodeboronation (Con): The same high electron density makes the ipso-carbon (attached to Boron) more susceptible to protonation, especially in the presence of water and base. This leads to the formation of the hydro-deboronated byproduct (Ar-H), often the primary cause of low yields.

Mechanistic Insight: The Ortho-Chelation Effect

When the MOM group is ortho to the boronic acid, it can exert a secondary influence.[1] Unlike simple steric bulk, the oxygen atoms in the MOM group can weakly coordinate with the Palladium center.

-

Benefit: This can stabilize the transition state for transmetalation, potentially directing the reaction and improving atropselectivity in biaryl synthesis.

-

Risk: If the catalyst is not bulky enough, this chelation can retard the reductive elimination step, trapping the catalyst in a stable intermediate.

Critical Reaction Parameters

Catalyst Selection

Standard catalysts like Pd(PPh3)4 are often insufficient for these substrates due to their susceptibility to oxidation and inability to prevent protodeboronation.

-

Recommended: Pd(OAc)2 + SPhos or XPhos .

-

Why: These Buchwald-type dialkylbiaryl phosphine ligands are electron-rich and bulky. They facilitate the oxidative addition of the coupling partner (aryl halide) and, crucially, create a steric environment that accelerates reductive elimination, outcompeting the protodeboronation pathway.

-

-

Alternative: Pd-PEPPSI-IPr .

-

Why: This N-heterocyclic carbene (NHC) complex is extremely robust and air-stable, often working well for difficult, electron-rich substrates.

-

Base & Solvent Architecture

The choice of base dictates the concentration of the active boronate species.

-

Avoid: Strong hydroxide bases (NaOH, KOH) which rapidly generate high concentrations of boronate anions, fueling protodeboronation.

-

Select: K3PO4 or K2CO3 . These provide a "buffered" release of the active species.

-

Solvent: A biphasic system is often necessary to dissolve inorganic bases, but water content must be controlled. Toluene/Water (10:1) or Dioxane/Water (4:1) are optimal.

Visual Workflows

Figure 1: Integrated Synthetic Workflow

This diagram outlines the complete lifecycle from phenol protection to final deprotection.

Caption: Step-by-step workflow for synthesizing biaryl phenols via MOM-protected boronic acid intermediates.

Figure 2: Competitive Pathways in Catalytic Cycle

Highlighting where the MOM group influences the reaction and where the risk of protodeboronation is highest.

Caption: Suzuki catalytic cycle showing the critical branch point where electron-rich MOM-boronates may undergo protodeboronation.

Standardized Protocol

Objective: Cross-coupling of 2-(methoxymethoxy)phenylboronic acid with 4-bromoanisole (Model Reaction).

Reagents:

-

Aryl Halide: 1.0 equiv (e.g., 1.0 mmol)

-

MOM-Boronic Acid: 1.2 – 1.5 equiv (Excess required to account for minor protodeboronation)

-

Catalyst: Pd(OAc)2 (2 mol%) + SPhos (4 mol%)

-

Note: Pre-complexed Pd-SPhos G2/G3 precatalysts are preferred if available for reproducibility.

-

-

Base: K3PO4 (2.0 – 3.0 equiv)

-

Solvent: Toluene : Water (10:1 v/v)[2]

-

Alternative: n-Butanol or Dioxane/Water.

-

Step-by-Step Procedure:

-

Setup: In a reaction vial equipped with a magnetic stir bar, add the Aryl Halide (1.0 equiv), MOM-Boronic Acid (1.2 equiv), and K3PO4 (2.0 equiv).

-

Catalyst Addition: Add Pd(OAc)2 (0.02 equiv) and SPhos (0.04 equiv).

-

Best Practice: If using a glovebox, add solids there. If on a benchtop, add solids then evacuate/backfill with Argon 3 times.

-

-

Solvent: Add degassed Toluene and Water via syringe through the septum.

-

Crucial: Oxygen promotes homocoupling and catalyst deactivation. Ensure solvents are sparged with Nitrogen/Argon for at least 15 mins.

-

-

Reaction: Heat the sealed vial to 80–100 °C for 4–12 hours.

-

Monitoring: Check LCMS for consumption of the aryl halide. Do not rely solely on boronic acid consumption as it may protodeboronate.

-

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with water. Dry organic layer over MgSO4, filter, and concentrate.[3]

-

Purification: Flash chromatography (Hexanes/EtOAc). MOM ethers are stable on silica.

-

Deprotection (Post-Coupling):

-

Dissolve the coupled product in MeOH .

-

Add 6M HCl (approx. 10 equiv) or conc. HCl (few drops).

-

Stir at RT or mild heat (40 °C) for 1-2 hours.

-

Neutralize with NaHCO3 and extract.[3]

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (Protodeboronation) | Boronic acid is too electron-rich; Base is too strong. | 1. Switch base to K3PO4 or K2CO3.2. Lower temperature to 60-70 °C.3. Use anhydrous conditions with CsF as the activator. |

| Homocoupling (Ar-Ar) | Presence of Oxygen.[4] | Degas solvents more rigorously (Freeze-Pump-Thaw). |

| No Reaction | Oxidative addition failed (Steric hindrance). | Switch to Pd-PEPPSI-IPr or increase temperature to 110 °C (requires sealed tube). |

| MOM Cleavage During Coupling | Reaction medium became acidic.[3] | Ensure sufficient base (K3PO4) is used to buffer the system. |

| Sticky/Insoluble Boronic Acid | Formation of Boroxine anhydrides. | Add a small amount of free alcohol (ethanol) or increase water ratio to hydrolyze boroxines in situ. |

References

-

Suzuki-Miyaura Coupling Mechanism & Conditions

-

Protodeboronation Studies

-

Mechanism:[3][4][5][6][7][8][9][10][11][12] Cox, P. A., et al. (2016).[4] "Protodeboronation of Heteroaromatic Boronic Acids." Journal of the American Chemical Society.[7] Link

-

MOM-Specific Stability: Crouch, I., et al. (2013). "Protodeboronation of ortho- and para-phenol boronic acids." Journal of Organic Chemistry. Link

-

-

Catalyst Selection (Buchwald Ligands)

-

MOM Protection/Deprotection

-

Guide: Wuts, P. G. M., & Greene, T. W. (2006). "Greene's Protective Groups in Organic Synthesis." Wiley. Link

-

Sources

- 1. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. total-synthesis.com [total-synthesis.com]

- 4. Yoneda Labs [yonedalabs.com]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. Protodeboronation of ortho- and para-phenol boronic acids and application to ortho and meta functionalization of phenols using boronic acids as blocking and directing groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protodeboronation - Wikipedia [en.wikipedia.org]

- 11. A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Conditions for reacting 6-(Methoxymethoxy)naphthalene-2-boronic acid with aryl halides

Application Note: Optimized Suzuki-Miyaura Cross-Coupling of 6-(Methoxymethoxy)naphthalene-2-boronic Acid with Aryl Halides

Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Advanced Application Note & Self-Validating Experimental Protocols.

Executive Summary & Mechanistic Rationale

The Suzuki-Miyaura cross-coupling is a foundational transformation in modern drug discovery, enabling the robust construction of C(sp2)-C(sp2) bonds via palladium catalysis1[1]. When synthesizing complex biaryl systems utilizing naphthol derivatives, managing the reactivity of the free phenol is critical to prevent unwanted O-arylation or catalyst poisoning.

The Role of the MOM Protecting Group: We utilize 6-(methoxymethoxy)naphthalene-2-boronic acid because the methoxymethyl (MOM) acetal provides an ideal orthogonal protection strategy. The Suzuki-Miyaura reaction requires inorganic bases (e.g., K₂CO₃, Na₂CO₃) to activate the boronic acid into a nucleophilic boronate complex 2[2]. The MOM group is highly stable to these strongly basic, aqueous conditions 3[3], ensuring the naphthol core remains protected throughout the coupling cycle. Post-coupling, the MOM group can be cleanly cleaved using mild acidic conditions (e.g., HCl in MeOH) without disrupting the newly formed biaryl bond.

Logical Workflows & Catalytic Cycle

The reaction is governed by a three-step catalytic cycle:

-

Oxidative Addition: The active Pd(0) species inserts into the aryl halide bond.

-

Transmetalation: The base-activated MOM-naphthyl boronate transfers its organic fragment to the Pd(II) center 4[4].

-

Reductive Elimination: The biaryl product is released, regenerating the Pd(0) catalyst.

Fig 1. Core Pd-catalyzed Suzuki-Miyaura mechanistic cycle for biaryl synthesis.

Fig 2. Self-validating experimental workflow for the Suzuki-Miyaura cross-coupling.

Catalyst & Reagent Selection Matrix

The choice of palladium source, ligand, and base is strictly dictated by the electronic and steric nature of the aryl halide electrophile. To minimize protodeboronation of the electron-rich naphthyl boronic acid, base strength and temperature must be carefully calibrated.

| Aryl Electrophile | Reactivity | Recommended Catalyst System | Base | Solvent System | Temp (°C) |

| Aryl Iodide (Ar-I) | Very High | 3–5 mol% Pd(PPh₃)₄ | K₂CO₃ (2.0 eq, aq) | Toluene / EtOH / H₂O (3:1:1) | 80 |

| Aryl Bromide (Ar-Br) | High | 5 mol% Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Na₂CO₃ (2.0 eq, aq) | 1,4-Dioxane / H₂O (4:1) | 90 |

| Aryl Triflates (Ar-OTf) | Moderate | 5 mol% Pd(OAc)₂ / PCy₃ | K₃PO₄ (3.0 eq, anhyd) | Toluene (Anhydrous) | 90 |

| Aryl Chloride (Ar-Cl) | Low | 2 mol% Pd₂(dba)₃ / 8 mol% SPhos | K₃PO₄ (2.5 eq, aq) | 1,4-Dioxane / H₂O (4:1) | 100 |

Table 1: Quantitative condition matrix for the cross-coupling of 6-MOM-naphthalene-2-boronic acid based on electrophile reactivity.

Detailed Experimental Protocols

As an application scientist, I emphasize that a robust protocol is not just a list of instructions, but a self-validating system where the chemistry provides real-time feedback to the operator.

Protocol A: Standard Conditions (For Aryl Iodides and Aryl Bromides)

Causality Insight: Toluene acts as the primary organic solvent, while water dissolves the inorganic base to facilitate the formation of the reactive boronate complex. Ethanol acts as a phase-transfer bridge, homogenizing the biphasic mixture at elevated temperatures.

-

Reagent Charging: To an oven-dried Schlenk flask, add the Aryl Bromide (1.0 equiv), 6-(methoxymethoxy)naphthalene-2-boronic acid (1.2 equiv), and Pd(PPh₃)₄ (0.05 equiv).

-

Solvent Addition & Degassing: Add a mixture of Toluene/EtOH (3:1, 0.2 M relative to the halide). Sparge the solution with Argon for 15 minutes.

-

Self-Validation Checkpoint 1: The solution should be a pale, heterogeneous yellow. If it turns black at room temperature, oxygen has entered the system and oxidized the Pd(0) to inactive palladium black.

-

-

Base Addition: Add a pre-degassed aqueous solution of K₂CO₃ (2.0 equiv, 2.0 M).

-

Heating & Catalytic Turnover: Seal the flask and heat to 80 °C.

-

Self-Validation Checkpoint 2: Upon reaching 80 °C, the mixture should transition to a homogeneous, deep orange/red hue. This visual cue confirms the successful oxidative addition of the aryl halide to the Pd(0) center.

-

-

In-Process Control (IPC): After 4 hours, sample the organic layer. Analyze via TLC (Hexanes/EtOAc) or LCMS.

-

Self-Validation Checkpoint 3: The 6-MOM-naphthalene-2-boronic acid is highly UV-active (bright blue fluorescence at 365 nm). Its complete disappearance, coupled with the emergence of a new non-polar fluorescent spot, confirms reaction completion.

-

-

Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. The MOM group is entirely stable to this aqueous extraction. Dry over Na₂SO₄, filter, and concentrate for column chromatography.

Protocol B: High-Activity Conditions (For Aryl Chlorides)

Causality Insight: Aryl chlorides possess a high C-Cl bond dissociation energy, making oxidative addition the rate-limiting step. We utilize Pd₂(dba)₃ paired with SPhos (a dialkylbiaryl phosphine ligand). SPhos is highly electron-rich, increasing the electron density on the Pd center to force oxidative addition into the stubborn C-Cl bond 5[5].

-

Reagent Charging: Add Aryl Chloride (1.0 equiv), 6-(methoxymethoxy)naphthalene-2-boronic acid (1.5 equiv, excess needed due to higher temps), Pd₂(dba)₃ (0.02 equiv), SPhos (0.08 equiv), and anhydrous K₃PO₄ (2.5 equiv).

-

Degassing: Evacuate and backfill the flask with Argon (3 cycles).

-

Solvent Addition: Add degassed 1,4-Dioxane/H₂O (4:1, 0.15 M).

-

Heating: Heat to 100 °C for 12 hours.

-

Self-Validation Checkpoint: The reaction must maintain a basic pH (>10) in the aqueous phase. If the pH drops, transmetalation will stall, leading to unreacted starting materials.

-

Troubleshooting & Optimization

-

Issue: High Levels of Protodeboronation (De-boronated Naphthalene detected).

-

Causality: Boronic acids can undergo base-catalyzed protodeboronation when heated, replacing the -B(OH)₂ group with a proton.

-

Solution: Lower the reaction temperature by 10 °C. Alternatively, switch from the strongly basic K₂CO₃ to a milder base like K₃PO₄, or utilize anhydrous conditions with CsF to activate the boronic acid without hydroxide-induced cleavage.

-

-

Issue: Homocoupling of the Boronic Acid (Bi-naphthyl byproduct).

-

Causality: Oxygen acts as an oxidant, forcing the Pd(II) intermediate to undergo reductive elimination with two boronic acid equivalents instead of the aryl halide.

-

Solution: Implement strict freeze-pump-thaw degassing of all solvents. Ensure the Argon line is equipped with an oxygen scrubber.

-

-

Issue: Catalyst Precipitation (Palladium Black).

-

Causality: The catalyst has fallen out of the catalytic cycle, often due to a lack of stabilizing ligands or poor oxidative addition.

-

Solution: Increase the ligand-to-palladium ratio (e.g., from 2:1 to 3:1) or switch to a more reactive halide (e.g., from Ar-Cl to Ar-Br).

-

References

-

Suzuki reaction - Wikipedia Source: Wikipedia URL:[Link]

-

Suzuki Coupling Source: Organic Chemistry Portal URL:[Link]

-

Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL:[Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL:[Link]

-

DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries Source: Frontiers URL:[Link]

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Yoneda Labs [yonedalabs.com]

- 5. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]

Application Note: Strategic Utilization of 6-(Methoxymethoxy)naphthalene-2-boronic Acid in Medicinal Chemistry

Executive Summary

6-(Methoxymethoxy)naphthalene-2-boronic acid is a specialized organoboron reagent designed for high-precision medicinal chemistry. Unlike its ubiquitous analog 6-methoxy-2-naphthaleneboronic acid (a Naproxen precursor), this compound features a Methoxymethoxy (MOM) protecting group.

This structural distinction is critical. The MOM group masks the phenolic hydroxyl during metal-catalyzed cross-coupling (preventing catalyst poisoning and side reactions) but, unlike a methyl ether, can be removed under mild acidic conditions to reveal the free hydroxyl group. This "orthogonal" capability makes it an essential building block for synthesizing:

-

PROTAC linkers (via the revealed hydroxyl).

-

Fluorescent probes (naphthyl-based sensors).

-

Drug metabolites (phase I hydroxylated metabolites of naphthalene drugs).

Chemical Profile & Stability[1][2]

| Property | Specification |

| IUPAC Name | [6-(methoxymethoxy)naphthalen-2-yl]boronic acid |

| CAS Number | 2246782-98-7 |

| Molecular Weight | 232.04 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in MeOH, DMSO, DMF, THF; sparingly soluble in water. |

| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen). Hygroscopic. |

Stability Considerations:

-

Acid Sensitivity: The MOM group is an acetal and is sensitive to Brønsted and Lewis acids. Avoid acidic workups or silica gel chromatography with acidic modifiers.

-

Boronic Acid Stability: Prone to dehydration (forming boroxines) and protodeboronation upon prolonged heating (>100°C) in aqueous base.

Strategic Application: The "Mask-Couple-Reveal" Workflow

The primary utility of this compound lies in the Mask-Couple-Reveal strategy. This workflow allows the introduction of a naphthalene moiety that is robust during coupling but "activatable" for downstream functionalization.

Visualization: The Synthetic Logic

Figure 1: The "Mask-Couple-Reveal" workflow illustrates the strategic protection of the phenol to enable Pd-catalyzed coupling, followed by deprotection to recover the functional hydroxyl group.

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling

Optimized for MOM stability and high conversion.

Rationale: Standard Suzuki conditions often use aqueous carbonate bases at high temperatures. While MOM is base-stable, prolonged heating can cause protodeboronation of the naphthalene ring. This protocol uses a mild phosphate base and controlled temperature.[1]

Materials:

-

6-(Methoxymethoxy)naphthalene-2-boronic acid (1.2 equiv)

-

Aryl Halide (1.0 equiv, e.g., 4-bromo-pyridine)

-

Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%) - Chosen for robustness against steric bulk.

-

Base: K₃PO₄ (2.0 M aqueous solution, 3.0 equiv)

-

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

-

Setup: Charge a microwave vial or round-bottom flask with the Aryl Halide (1.0 mmol), Boronic Acid (1.2 mmol, 278 mg), and Pd(dppf)Cl₂·DCM (0.03 mmol).

-

Inertion: Seal the vessel and purge with Argon for 5 minutes.

-

Solvation: Add degassed 1,4-Dioxane (5 mL) via syringe. Stir to dissolve solids.

-

Activation: Add 2.0 M aq. K₃PO₄ (1.5 mL) via syringe. The mixture will become biphasic.

-

Reaction: Heat to 80°C for 4–6 hours.

-

Note: Monitor by TLC/LCMS.[2] Do not exceed 100°C to prevent MOM hydrolysis or deboronation.

-

-

Workup (Crucial): Cool to room temperature. Dilute with EtOAc. Wash with saturated NaHCO₃ (NOT NH₄Cl, as it is slightly acidic) and brine. Dry over Na₂SO₄.[3][2]

-

Purification: Flash chromatography (Hexanes/EtOAc). Ensure silica is neutralized with 1% Et₃N if the product is acid-sensitive.

Protocol B: Orthogonal Deprotection (MOM Removal)

To reveal the 6-hydroxyl group for further derivatization.

Rationale: The MOM group is an acetal. It is cleaved by acid.[3][4] We use methanolic HCl for a clean conversion that precipitates the phenol or allows easy evaporation.

Step-by-Step Procedure:

-